molecular formula C12H21N5O2S2 B2984541 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide CAS No. 946323-37-1

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

Cat. No. B2984541
CAS RN: 946323-37-1
M. Wt: 331.45
InChI Key: CDHPRANLXCPPQE-UHFFFAOYSA-N
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Description

The compound “2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature .

Scientific Research Applications

Chemical and Biological Importance of Thiadiazole Derivatives

Thiadiazole derivatives, including 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide, are recognized for their broad spectrum of biological activities. The combination of (thio)urea and benzothiazole derivatives results in compounds that enhance both physicochemical and biological properties. These compounds have gained significant attention in medicinal chemistry due to their potential as therapeutic agents. Their diverse applications span from the treatment of rheumatoid arthritis and systemic lupus erythematosus with UBT derivatives like Frentizole to the use of Bentaluron and Bethabenthiazuron as commercial fungicides and herbicides. This illustrates the compound's role in developing new pharmacophores with varied biological activities, including antimicrobial, anti-inflammatory, and anticancer properties (Rosales-Hernández et al., 2022).

Synthetic Methodologies and Pharmacological Potential

The synthetic methodologies for thiadiazole derivatives have been extensively studied, highlighting the most recent approaches to afford these compounds with a variety of substituents. The review of these methodologies from 1935 to the present demonstrates the chemical reactions involved in synthesizing these compounds, including reactions with (thio)phosgenes, iso(thio)cyanates, and carbon disulfide. This chemical versatility underscores the compound's significance in drug design and synthesis, showcasing its potential for addressing various pharmacological activities (Yusuf & Jain, 2014).

Antimicrobial and Antifungal Applications

The thiadiazole core is a critical pharmacophore in medicinal chemistry, offering a foundation for creating compounds with antimicrobial and antifungal activities. Research on 1,3,4-thiadiazolines and related heterocyclic compounds in the last seven years highlights their importance in developing drugs to combat fungal and bacterial strains. These findings underscore the potential of this compound in contributing to the arsenal of antimicrobial and antifungal agents, addressing the need for new therapies in the face of rising drug resistance (Mishra et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle all chemicals with appropriate safety measures .

Future Directions

The future research directions for this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve exploring its interactions with biological systems .

properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2S2/c1-7(2)13-8(18)6-20-11-17-16-10(21-11)14-9(19)15-12(3,4)5/h7H,6H2,1-5H3,(H,13,18)(H2,14,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHPRANLXCPPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C(S1)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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